![molecular formula C20H21N3O2 B4195905 N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4195905.png)

N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Overview

Description

Synthesis Analysis

The synthesis of N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide and its derivatives typically involves multistep reactions starting from readily available chemicals. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized through reactions starting from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. These compounds are then evaluated for various biological activities, indicating the importance of the synthesis strategy in defining the compound's efficacy and specificity (Ravinaik et al., 2021).

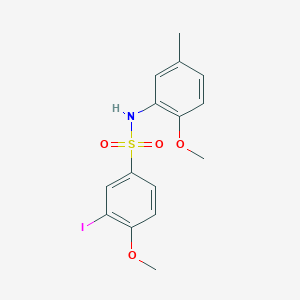

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using spectral analysis and X-ray diffraction studies. For example, a compound with a similar oxadiazole structure was crystallized, and its structure was established, revealing specific interactions such as N–H···S, C–H···O, and N–H···O hydrogen bonds along with π···π interactions between the rings, which contribute to the stabilization of the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

This compound can undergo various chemical reactions characteristic of the oxadiazole ring and the benzamide moiety. These reactions can lead to the synthesis of new derivatives with potential biological activities. The compound's chemical properties, such as reactivity towards electrophiles and nucleophiles, are crucial for its application in medicinal chemistry and material science. Although specific reactions of this compound were not found, similar oxadiazole derivatives have been synthesized and evaluated for their biological activities, suggesting the versatility and reactivity of this chemical class (Latthe & Badami, 2007).

Mechanism of Action

Target of Action

Benzamide derivatives have been studied for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Benzamide derivatives typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Indole derivatives, which are structurally similar to benzamides, are known to be involved in the degradation of tryptophan in higher plants .

Pharmacokinetics

The molecular weight of a similar compound, n-butylbenzamide, is 177246 g/mol , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

Benzamide derivatives have been studied for their anti-tubercular activity .

Action Environment

A continuous flow microreactor system was developed to synthesize a similar compound, n-(3-amino-4-methylphenyl)benzamide, and determine intrinsic reaction kinetics parameters .

properties

IUPAC Name |

N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-3-4-12-21-19(24)16-10-5-6-11-17(16)20-22-18(23-25-20)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILSFOOAJKGOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4195829.png)

![1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4195833.png)

![N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)

![ethyl 4-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B4195864.png)

![4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195885.png)

![N-1-adamantyl-2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4195889.png)

![N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195896.png)

![isopropyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4195902.png)

![5-(2-furyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195912.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)